molecular formula C6H10O6 B014834 L-Mannono-1,4-lactone CAS No. 22430-23-5

L-Mannono-1,4-lactone

Cat. No. B014834
CAS RN: 22430-23-5
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-KLVWXMOXSA-N
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Description

Synthesis Analysis

The synthesis of L-Mannono-1,4-lactone and its derivatives has been a subject of extensive study. Notable methods include the conversion of D-Mannono-1,4-lactone into L-ribose and L-allono-1,4-lactone through intricate multi-step processes. These syntheses involve key steps such as cyclization under Mitsunobu conditions and a one-pot 'double inversion' procedure, showcasing the complexity and efficiency of these methods (Takahashi et al., 2002) (Shih & Tseng, 2004).

Molecular Structure Analysis

The molecular structure of L-Mannono-1,4-lactone has been elucidated through crystallographic studies, revealing intricate details of its conformation. For instance, L-Mannono-1,4-lactone adopts a perfect envelope E3 conformation, with molecules linked in crystals through a three-dimensional network of hydrogen-bonding interactions. This provides insights into the lactone ring's stability and reactivity (Shalaby et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving L-Mannono-1,4-lactone are pivotal for its functionalization and application in synthesis. Methods such as one-pot inversion and dichloromethylenation have been employed to transform L-Mannono-1,4-lactone into various valuable compounds, including L-ribose and L-(+)-muscarine, demonstrating its versatility in synthetic organic chemistry (Seo et al., 2003) (Bandzouzi & Chapleur, 1987).

Scientific Research Applications

  • Microbial Enzyme Metabolism

    • Field : Biotechnology and Microbiology .
    • Application : Lactone compounds like L-Mannono-1,4-lactone are widely distributed in nature and play important roles in organisms. They are synthesized and metabolized enzymatically in vivo .
    • Method : Enzymes involved in lactone compound metabolism, including lactone-degrading enzymes, e.g., lactonases, and lactone-forming enzymes, e.g., Baeyer-Villiger monooxygenases, have been reported .
    • Results : These enzymes might play important roles in the metabolism of lactones and related compounds .
  • Inhibition of β-galactosidase

    • Field : Biochemistry .
    • Application : D-Mannono-1,4-lactone acts as an inhibitor to β-galactosidase of Escherichia coli .
    • Method : The specific method of application or experimental procedure is not mentioned in the source .
    • Results : This provides proof that the furanose form of this sugar was contributory to its efficacy .
  • Resolution of Racemic Lactone Compounds

    • Field : Biotechnology .
    • Application : Lactone compounds like L-Mannono-1,4-lactone can be used for biotechnological applications, such as the resolution of racemic lactone compounds .
    • Method : Enzymes catalyzing lactone compound degradation, especially lactone-ring hydrolyzing enzymes, have been reported .
    • Results : These enzymes can be used for biotechnological applications, e.g., resolution of racemic lactone compounds .
  • Synthesis of Bioactive Compounds

    • Field : Organic Chemistry .
    • Application : Carbohydrate lactones, including L-Mannono-1,4-lactone, have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products .
    • Method : The chirality inherent to the sugar and the reactivity of the lactone functionality turns these classes of compounds into useful chemical intermediates towards a variety of purposes .
    • Results : These lactones constitute a valuable family of synthons for diverse types of transformations .
  • Enzymatic Acylation

    • Field : Biochemistry .
    • Application : L-Mannono-1,4-lactone can be used in enzymatic acylation .
    • Method : The enzymatic route, employing Candida antartica and an ester, proved to be more efficient .
    • Results : This method affords only 6-O-acylated-1,4-lactone derivatives in yields up to 76 and 85%, by acylation of d-glucono-1,5-lactone and l-galactono-1,4-lactone, respectively .
  • Quorum Sensing in Gram-Negative Bacteria

    • Field : Microbiology .
    • Application : N-acyl homoserine lactones (AHLs), which play an important role in quorum sensing in Gram-negative bacteria, contain a lactone ring structure .
    • Method : These naturally occurring lactone compounds are produced, modified, and degraded through enzymatic reactions in vivo .
    • Results : A number of enzymes involved in lactone compound metabolism might exist in various organisms .
  • Antibiotic Biosynthesis and Cellular Differentiation in Streptomyces

    • Field : Microbiology .
    • Application : A-factor, containing a γ-butyrolactone structure, is a microbial hormone controlling secondary metabolism such as antibiotic biosynthesis and cellular differentiation in Streptomyces .
    • Method : These naturally occurring lactone compounds are produced, modified, and degraded through enzymatic reactions in vivo .
    • Results : A number of enzymes involved in lactone compound metabolism might exist in various organisms .
  • Ascorbate Biosynthesis

    • Field : Biochemistry .
    • Application : L-gulono-1,4-lactone (L-GulL) is found in the L-ascorbate biosynthetic pathway as an important intermediate .
    • Method : If fed L-gulono-1,4-lactone (L-GulL), detached bean (Phaseolus vulgaris) and strawberry (Fragaria x ananassa) fruits could convert it to AsA .
    • Results : GulLO enzyme activity has been detected in hypocotyl homogenates of kidney beans .

Safety And Hazards

Users should avoid breathing mist, gas, or vapors of L-Mannono-1,4-lactone. Contact with skin and eyes should also be avoided. Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name

(3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-KLVWXMOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Mannono-1,4-lactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Mannono-1,4-lactone
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Reactant of Route 5
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Reactant of Route 6
L-Mannono-1,4-lactone

Citations

For This Compound
52
Citations
MA Shalaby, FR Fronczek, ES Younathan - Carbohydrate research, 1994 - Elsevier
The crystal structures of l-rhamnono-1,4-lactone (1) and l-mannono-1,4-lactone (2) have been determined by single-crystal X-ray diffraction. Pertinent crystal data are as follows: for 1, …
C Gallo, LO Jeroncic, O Varela… - Journal of …, 1993 - Taylor & Francis
Partial benzoylation or pivaloylation of D-gulono-l,4-lactone (1) with 3.3-3.6 molar equivalents of the acyl chloride afforded 2,5,6-tri-O-benzoyl- (3) or 2,5,6-tri-O-pivaloyl-D-gulono-1,4-…
GC Andrews, TC Crawford… - The Journal of Organic …, 1981 - ACS Publications
While the chemistry of the derivatization1 and oxidative degradation2 of L-ascorbic acid (1) is well documented, its behavior under reductive conditions has been little studied. During …
Number of citations: 86 0-pubs-acs-org.brum.beds.ac.uk
H Flores, P Amador - The Journal of Chemical Thermodynamics, 2004 - Elsevier
The standard (p ∘ =0.1 MPa) molar energies of combustion in oxygen, at T=298.15 K, for crystalline d-,l-galactono-1,4-lactone, d-,l-gulono-1,4-lactone and l-mannono-1,4-lactone were …
I Lundt, R Madsen - Synthesis, 1993 - thieme-connect.com
1, 4-Dideoxy-1, 4-iminohexitols were prepared by a convenient two-step reaction from 2, 6-dibromo-2, 6-dideoxyhexono-1, 4-lactones by treatment with aqueous ammonia and …
WV Dahlhoff, J Bruckmann… - Liebigs Annalen der …, 1993 - Wiley Online Library
Monolithiated 1,7‐dicarba‐closo‐dodecaborane(12) reacts with O‐isopropylidene derivatives of D‐erythrono‐1,4‐lactone (1), L‐mannono‐1,4‐lactone (3) and with tetra‐O‐…
KV Booth, SF Jenkinson, GWJ Fleet… - … Section E: Structure …, 2007 - scripts.iucr.org
The relative configuration at C-2 of the title lactone, C14H22O6, which exists in the five-membered ring form, was unequivocally established by X-ray crystallographic analysis. The …
Number of citations: 6 scripts.iucr.org
KV Booth, SF Jenkinson, GJW Fleet… - … Section E: Structure …, 2007 - scripts.iucr.org
The relative configuration at position C-2 of the title lactone, C11H18O6, which exists in the five-membered ring form, was unequivocally established by X-ray crystallographic analysis. …
Number of citations: 4 scripts.iucr.org
P Schmitt-Kopplin, K Fischer, D Freitag… - … of Chromatography A, 1998 - Elsevier
A capillary electrophoresis method has been developed for the separation of acidic monosaccharides and their corresponding 1,4-lactones in a single run without derivatisation. The …
E Mark, E Zbiral - Monatshefte für Chemie/Chemical Monthly, 1981 - Springer
Reaction ofD-glucono-1,5-lactone1 with two equivalents oft-butyldimethylchlorosilane yields via a ringcontraction 2,6-bis-O-(t-BDMSi)-D-glucono-1,4-lactone2a as main product and a …

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